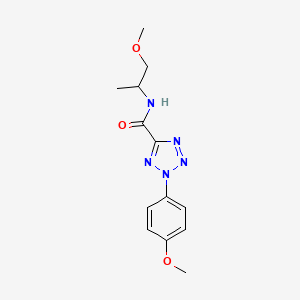
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is a chemical compound with a complex structure that includes a tetrazole ring, a methoxyphenyl group, and a methoxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst to form the tetrazole ring The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrazole intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding amines.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide
- 2-(4-methoxyphenyl)-N-(1-methoxyethyl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-2H-tetrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and methoxypropan-2-yl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-9(8-20-2)14-13(19)12-15-17-18(16-12)10-4-6-11(21-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPIPAGPQXABHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
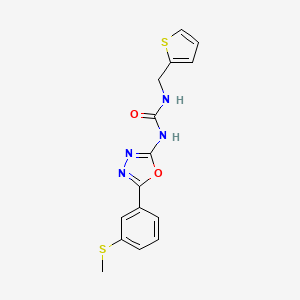
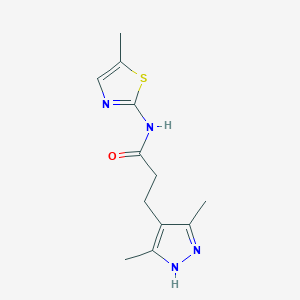
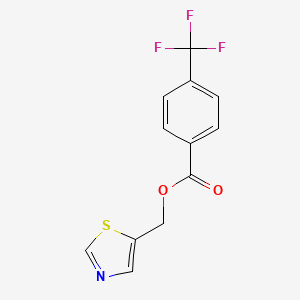
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)
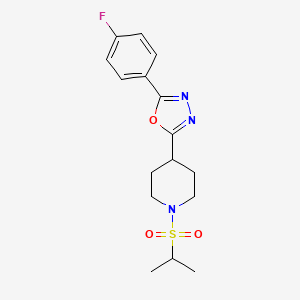
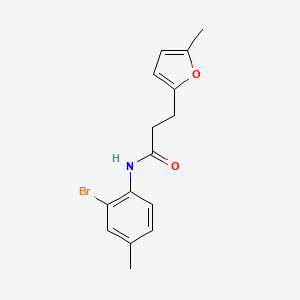
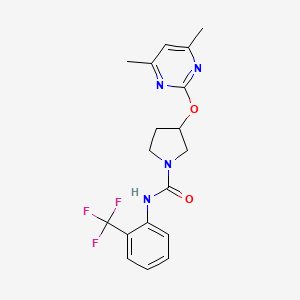
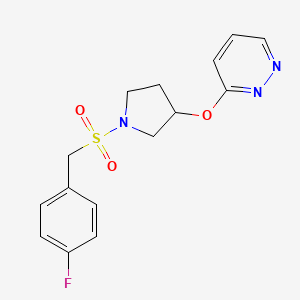
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)
